molecular formula C12H10Cl2N2O3 B13684365 Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13684365
M. Wt: 301.12 g/mol
InChI Key: GFXYBHTXVNVNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1246056-08-5) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features the 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its bioisosteric properties, where it can mimic esters and amides to improve metabolic stability in potential drug candidates . The 1,2,4-oxadiazole ring is a key structural motif in an array of biologically active compounds and has been identified in several approved therapeutics, underscoring its significant value in pharmaceutical development . The specific structure of this reagent, incorporating a 2,6-dichlorobenzyl group at the 3-position and an ester moiety at the 5-position of the oxadiazole ring, makes it a valuable building block for the synthesis of novel compounds. Researchers can leverage the reactivity of the ethyl carboxylate group for further functionalization, for instance through hydrolysis or amide coupling, to create diverse libraries of derivatives for biological screening . The 1,2,4-oxadiazole core is known to exhibit a broad spectrum of pharmacological activities, including potential anticancer, anti-inflammatory, antiviral, and antibacterial effects, making derivatives of this compound of high interest in the search for new therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle all chemicals in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C12H10Cl2N2O3

Molecular Weight

301.12 g/mol

IUPAC Name

ethyl 3-[(2,6-dichlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C12H10Cl2N2O3/c1-2-18-12(17)11-15-10(16-19-11)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3

InChI Key

GFXYBHTXVNVNRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazole-5-Carboxylates

The synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates typically involves cyclization reactions of amidoximes with diethyl oxalate or its derivatives. The amidoxime intermediate is derived from the corresponding nitrile or aromatic acid derivative. The key step is the cyclodehydration to form the 1,2,4-oxadiazole ring under heating conditions.

  • Key Reaction: Amidoxime + Diethyl oxalate → 1,2,4-oxadiazole-5-carboxylate
  • Conditions: Heating at 120 °C in diethyl oxalate medium for 3–4 hours
  • Isolation: Cooling, filtration, washing with dichloromethane, and drying with magnesium sulfate
  • Reference: Patent RU2512293C1 describes this method with various substituted benzyl groups, including 2,6-dichlorobenzyl.

Synthesis of the Amidoxime Intermediate

The amidoxime intermediate necessary for the cyclization is prepared by reacting the corresponding substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

  • Reaction: 2,6-Dichlorobenzonitrile + Hydroxylamine hydrochloride + NaOH → 2,6-Dichlorobenzamidoxime
  • Solvent: Ethanol/water mixture (5:1 v/v)
  • Conditions: Reflux for 4 hours
  • Workup: Removal of ethanol, extraction with ethyl acetate, solvent evaporation to obtain amidoxime
  • Reference: Similar procedure described for substituted benzonitriles in synthesis of 1,2,4-oxadiazoles.

Cyclization to Form the 1,2,4-Oxadiazole Core

The amidoxime undergoes cyclization with diethyl oxalate (oxalic acid diethyl ester) to form the ethyl 1,2,4-oxadiazole-5-carboxylate core.

  • Reagents: Amidoxime and 3 equivalents of diethyl oxalate
  • Temperature: Initial mixing at 25 °C, then heating to 120 °C for 3–4 hours
  • Medium: Diethyl oxalate acts as both reagent and solvent
  • Isolation: Cooling to precipitate product, filtration, washing with dichloromethane, drying
  • Yields: High yields reported due to efficient cyclization
  • Reference: Patent RU2512293C1.

Alternative Preparation Routes

Some studies report preparation of 1,3,4-oxadiazole derivatives via ring closure of acylhydrazides with phosphorus oxychloride or carbon disulfide in alkaline medium, but these are more common for 1,3,4-oxadiazoles rather than 1,2,4-oxadiazoles. For the target compound, the amidoxime-diethyl oxalate route is preferred for better yields and purity.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes / Yield
1 2,6-Dichlorobenzonitrile Hydroxylamine hydrochloride, NaOH, EtOH/H2O, reflux 4 h 2,6-Dichlorobenzamidoxime Extraction and isolation
2 Amidoxime Diethyl oxalate (3 eq), 25 °C then 120 °C, 3–4 h Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate core High yield; cyclization step
3 Oxadiazole intermediate 2,6-Dichlorobenzyl chloride, K2CO3, acetone, RT, 3–6 h Alkylated this compound Purification by recrystallization

Analytical and Purification Details

  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress at each step.
  • Purification: Recrystallization from ethanol or ethyl acetate is standard to obtain pure final product.
  • Drying: Magnesium sulfate is used to dry organic extracts before evaporation.
  • Characterization: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity.

Research Results and Yields

  • The amidoxime formation and subsequent cyclization with diethyl oxalate typically yield the oxadiazole core in yields ranging from 60% to 85% depending on substituents and reaction conditions.
  • Alkylation with 2,6-dichlorobenzyl halides proceeds efficiently with yields above 70% under mild conditions.
  • Overall, the multi-step synthesis affords the target compound in moderate to good overall yield (~50-70%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as sodium azide or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The compound’s closest structural analogs, as identified by similarity indices (), include:

CAS Number Compound Name Similarity Index Key Substituent
40019-21-4 Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate 0.76 Methyl group at position 3
163719-73-1 Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate 0.67 tert-Butyl group at position 3
1245645-77-5 Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate 0.58 Ethyl group at position 5

Key Observations :

  • Electronic Effects : The 2,6-dichlorobenzyl group introduces strong electron-withdrawing chlorine atoms, which polarize the oxadiazole ring compared to methyl or tert-butyl substituents. This could enhance reactivity in nucleophilic substitution or cycloaddition reactions .
  • Lipophilicity: The aromatic chlorine atoms increase lipophilicity (logP), likely improving membrane permeability but reducing aqueous solubility relative to non-halogenated analogs .

Comparative Physicochemical Profiles

Property Target Compound Ethyl 3-Methyl Analog (CAS 40019-21-4) Ethyl 3-(tert-Butyl) Analog (CAS 163719-73-1)
Molecular Weight (g/mol) 301.12 ~169 (estimated) ~211 (estimated)
Key Functional Groups 2,6-Dichlorobenzyl, ester Methyl, ester tert-Butyl, ester
Predicted logP* ~3.5 (high) ~1.2 (low) ~2.8 (moderate)

*Calculated using fragment-based methods (e.g., ClogP).

Q & A

Q. Q1. What are the optimized synthetic routes for Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions impact yield and purity?

A1. The synthesis typically involves multi-step reactions starting from precursors like hydrazides and carboxylic acid derivatives. Key steps include cyclization under controlled conditions (e.g., reflux in ethanol or THF) and functionalization of the dichlorobenzyl group. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst choice (e.g., DCC for coupling) critically influence yield and purity . For example, highlights the use of TLC and NMR to monitor intermediates, with optimized yields reaching ~64% after column chromatography (silica gel, EtOAc/PE gradients) .

Q. Q2. Which analytical techniques are essential for confirming the structure and purity of this compound?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is pivotal for confirming substituent positions, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (HRMS) validates molecular weight, and elemental analysis confirms stoichiometry. emphasizes coupling these methods with X-ray crystallography for unambiguous structural determination in novel derivatives .

Advanced Mechanistic and Biological Studies

Q. Q3. How does the 2,6-dichlorobenzyl substituent influence electronic properties and target binding compared to other aryl groups?

A3. The electron-withdrawing chlorine atoms enhance electrophilicity, potentially increasing reactivity in nucleophilic substitution or hydrogen bonding with biological targets. Computational studies (e.g., DFT) suggest this group improves binding to hydrophobic enzyme pockets, as seen in tubulin inhibitors . notes similar dichlorophenyl motifs in triazole derivatives exhibiting enhanced antifungal activity due to improved target affinity .

Q. Q4. What methodologies are used to investigate the compound’s mechanism of action in anticancer or antimicrobial assays?

A4. In vitro assays include:

  • Enzyme inhibition : Kinetic studies (e.g., IC₅₀ determination) using purified enzymes (e.g., tubulin or kinases).
  • Cell-based assays : MTT or SRB protocols for cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa).
  • Molecular docking : AutoDock or Schrödinger Suite to predict binding modes to targets like the colchicine site .
    highlights tubulin interaction studies, where the dichlorobenzyl group stabilizes binding via hydrophobic interactions .

Structural-Activity Relationship (SAR) and Derivative Design

Q. Q5. How do structural modifications at the oxadiazole ring (e.g., ester vs. amide substitution) alter bioactivity?

A5. Replacing the ethyl ester with an amide (e.g., N-ethyl-N-methylcarboxamide) enhances metabolic stability and membrane permeability. demonstrates this modification in a patent derivative, achieving improved in vivo pharmacokinetics . Conversely, ester derivatives may exhibit higher solubility, as noted in for analogs with para-methoxyphenyl groups .

Q. Q6. What computational tools are employed to design novel derivatives with optimized properties?

A6.

  • QSAR models : Predict logP, polar surface area, and bioavailability using tools like MOE or RDKit.
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics.
  • Scaffold hopping : Bioisosteric replacement (e.g., oxadiazole to triazole) guided by docking results. references in silico studies comparing substituent effects on tubulin binding .

Data Interpretation and Contradictions

Q. Q7. How can researchers resolve discrepancies in reported biological activities of oxadiazole derivatives?

A7. Contradictions often arise from assay variability (e.g., cell line specificity) or structural nuances (e.g., stereochemistry). Strategies include:

  • Meta-analysis : Cross-referencing multiple studies (e.g., vs. 7) to identify substituent-specific trends.
  • Dose-response validation : Repeating assays under standardized conditions (e.g., NIH/WHO protocols).
  • Crystallographic validation : Resolving binding modes to confirm mechanistic hypotheses .

Q. Q8. Why do some oxadiazole derivatives show high in vitro activity but poor in vivo efficacy?

A8. Common issues include poor solubility, rapid metabolism, or off-target effects. Solutions involve:

  • Prodrug design : Ester-to-amide conversion () or PEGylation.
  • Nanoparticle encapsulation : Enhances bioavailability, as tested in for analogs with cyclopentyl groups .
  • Metabolic profiling : LC-MS/MS to identify degradation pathways .

Comparative Analysis with Analogues

Q. Q9. How does this compound compare to Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate in terms of solubility and target selectivity?

A9. The methoxyphenyl analog () has higher solubility (logP ~2.8 vs. ~3.5 for dichlorobenzyl) due to the electron-donating methoxy group. However, the dichlorobenzyl derivative shows superior selectivity for tubulin over kinases (IC₅₀ ratio: 1:15 vs. 1:5) .

Q. Q10. What lessons can be drawn from SAR studies of related 1,2,4-oxadiazoles for future drug design?

A10. Key findings include:

  • Position 3 substituents : Bulky groups (e.g., tert-butyl) improve metabolic stability but reduce solubility.
  • Ester vs. carboxamide : Amides enhance CNS penetration, while esters favor oral bioavailability.
  • Heterocyclic fusion : Furan or pyridine rings () modulate π-π stacking with aromatic enzyme residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.